molecular formula C5H5FN2O B13147940 4-fluoro-1H-pyrrole-2-carboxamide

4-fluoro-1H-pyrrole-2-carboxamide

Cat. No.: B13147940
M. Wt: 128.10 g/mol
InChI Key: WPXDBYHCPKXRRL-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrole-2-carboxamide is a fluorinated derivative of pyrrole, a five-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-pyrrole-2-carboxamide typically involves the fluorination of pyrrole derivatives. One common method is the electrophilic fluorination of N-substituted pyrroles using reagents like xenon difluoride. This method provides regioselective fluorination at the 4-position . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of fluorinated pyrroles, including this compound, often employs large-scale electrophilic fluorination techniques. These methods are optimized for high yield and purity, using controlled reaction conditions to prevent polymerization and other side reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-fluoro-1H-pyrrole-2-carboxamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The carboxamide group forms hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and material science .

Properties

Molecular Formula

C5H5FN2O

Molecular Weight

128.10 g/mol

IUPAC Name

4-fluoro-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C5H5FN2O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,(H2,7,9)

InChI Key

WPXDBYHCPKXRRL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1F)C(=O)N

Origin of Product

United States

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